molecular formula C9H12N2O B14269145 1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate CAS No. 136506-09-7

1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate

Cat. No.: B14269145
CAS No.: 136506-09-7
M. Wt: 164.20 g/mol
InChI Key: MTCSAJRNLUUMQI-UHFFFAOYSA-N
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Description

1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate is an organic compound characterized by its unique structure, which includes a diazonium group, a triple bond, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate typically involves the diazotization of 5-heptyn-2-one. The process begins with the preparation of 5-heptyn-2-one, which can be synthesized through the reaction of hept-5-yne with an appropriate oxidizing agent. The diazotization step involves treating 5-heptyn-2-one with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or sodium hydroxide.

Major Products

    Oxidation: Oxides of the original compound.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate involves its reactivity with various nucleophiles and electrophiles. The diazonium group is highly reactive and can participate in a range of chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    5-Heptyn-2-one: A precursor in the synthesis of 1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate.

    This compound: Unique due to the presence of both a diazonium group and a triple bond.

    Hept-5-yn-2-one: Similar structure but lacks the diazonium group.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the diazonium group allows for a wide range of substitution reactions, while the triple bond provides additional sites for chemical modification.

Properties

CAS No.

136506-09-7

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-diazo-3,3-dimethylhept-5-yn-2-one

InChI

InChI=1S/C9H12N2O/c1-4-5-6-9(2,3)8(12)7-11-10/h7H,6H2,1-3H3

InChI Key

MTCSAJRNLUUMQI-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(C)(C)C(=O)C=[N+]=[N-]

Origin of Product

United States

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